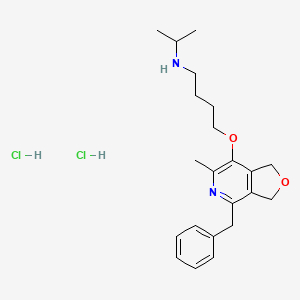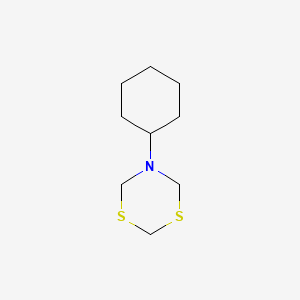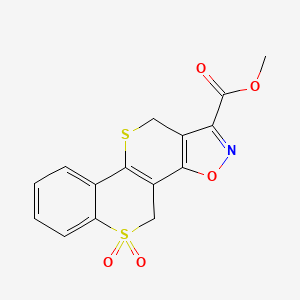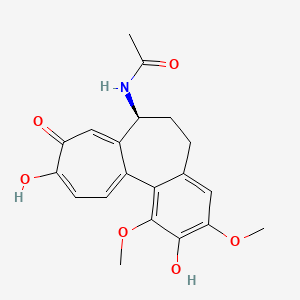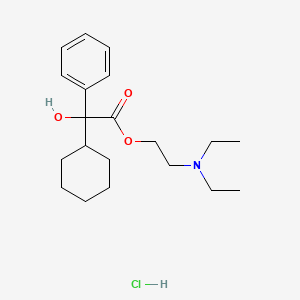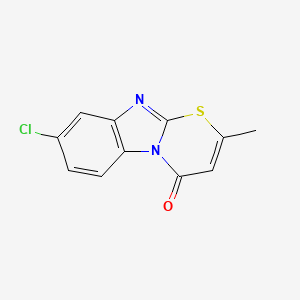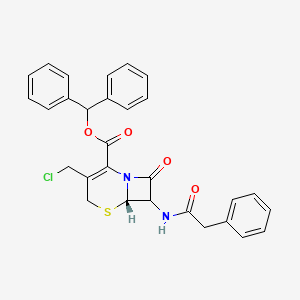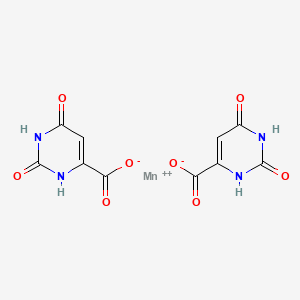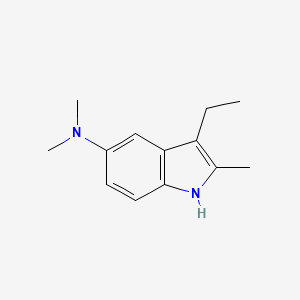
1,3-Dichloro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct aromatic compounds with unique chemical structures and properties
Preparation Methods
1,3-Dichloro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene
The synthesis of 1,3-Dichloro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene typically involves the reaction of 1,3-dichloro-5-(trifluoromethyl)benzene with 3-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process often involves the use of iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide, to facilitate the introduction of the iodine atom into the aromatic ring. The reaction is typically conducted under mild conditions to ensure selective iodination.
Chemical Reactions Analysis
1,3-Dichloro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene
This compound undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
1-iodo-2,3,4,5-tetramethylbenzene
This compound is known to undergo:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1,3-Dichloro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene
This compound is used in:
Organic Synthesis: As an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: For the development of potential therapeutic agents targeting specific biological pathways.
Material Science: In the preparation of advanced materials with unique properties.
1-iodo-2,3,4,5-tetramethylbenzene
This compound finds applications in:
Organic Synthesis: As a precursor for the synthesis of complex organic molecules.
Environmental Chemistry: In studies related to the degradation of volatile organic compounds (VOCs) in the environment.
Industrial Chemistry: For the production of specialty chemicals and intermediates.
Mechanism of Action
1,3-Dichloro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism of action of this compound is primarily related to its ability to undergo electrophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in labeling studies and as a probe in biochemical assays.
Comparison with Similar Compounds
1,3-Dichloro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene
Similar compounds include:
1,3-Dichloro-5-(trifluoromethyl)benzene: Lacks the phenoxy group, making it less versatile in chemical reactions.
2,4-Dichloro-5-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a phenoxy group, altering its reactivity and applications.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-3,5-dimethylbenzene: Contains fewer methyl groups, affecting its steric and electronic properties.
1-bromo-2,3,4,5-tetramethylbenzene: Has a bromine atom instead of iodine, leading to differences in reactivity and coupling efficiency.
These comparisons highlight the unique structural features and reactivity profiles of 1,3-Dichloro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene and 1-iodo-2,3,4,5-tetramethylbenzene, making them valuable compounds in various scientific and industrial applications.
Properties
Molecular Formula |
C24H22Cl2F3IO |
|---|---|
Molecular Weight |
581.2 g/mol |
IUPAC Name |
1,3-dichloro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C14H9Cl2F3O.C10H13I/c1-8-3-2-4-10(5-8)20-13-11(15)6-9(7-12(13)16)14(17,18)19;1-6-5-10(11)9(4)8(3)7(6)2/h2-7H,1H3;5H,1-4H3 |
InChI Key |
XRNRHJGYDMDIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


